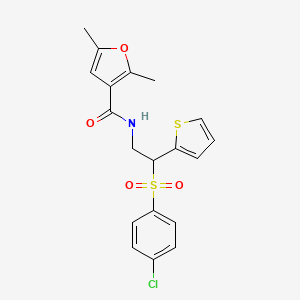
N-Boc-(+/-)-3-aminobutene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-(+/-)-3-aminobutene, also known as N-tert-butoxycarbonyl-(+/-)-3-aminobutene, is a compound commonly used in organic synthesis. The “Boc” group, which stands for tert-butoxycarbonyl, is a protecting group for amines. This compound is particularly useful in peptide synthesis and other applications where temporary protection of the amino group is required.
Mechanism of Action
Target of Action
N-Boc-(+/-)-3-aminobutene, also known as Tert-butyl N-but-3-en-2-ylcarbamate, is primarily used as a protective group for amines in the synthesis of peptides and other complex organic molecules . The primary targets of this compound are the amine groups present in various biomolecules .
Mode of Action
The compound acts by protecting the amine groups during chemical reactions. This is achieved through the formation of tert-butylcarbamates, which are stable towards a wide range of nucleophilic reagents and alkaline reaction conditions . The N-Boc protection is chemoselective, meaning it selectively reacts with the amine groups without affecting other functional groups present in the molecule .
Biochemical Pathways
The N-Boc protection and deprotection of amines is a fundamental transformation in organic synthesis, especially in peptide chemistry . The protected amines can undergo various chemical reactions without interference from the amine group. After these reactions, the N-Boc group can be readily removed under a variety of conditions, revealing the original amine group .
Pharmacokinetics
The properties of the compound, such as its stability and reactivity, play a crucial role in its effectiveness as a protective group .
Result of Action
The result of the action of this compound is the successful protection and deprotection of amine groups in complex organic molecules. This allows for the synthesis of peptides and other biomolecules with high precision and efficiency .
Action Environment
The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other reagents. For example, the efficiency of N-Boc protection has been shown to increase under ultrasound irradiation . Additionally, the choice of catalyst can significantly affect the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-3-aminobutene typically involves the reaction of 3-aminobutene with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. Common bases used include sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-(+/-)-3-aminobutene undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the presence of the Boc protecting group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various electrophiles can be used, such as alkyl halides or acyl chlorides, under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions yield various substituted amines .
Scientific Research Applications
N-Boc-(+/-)-3-aminobutene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, especially those involving peptide drugs.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
N-Cbz-(+/-)-3-aminobutene: Uses the carbobenzoxy (Cbz) group as a protecting group.
N-Fmoc-(+/-)-3-aminobutene: Uses the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and can be removed using mild bases like piperidine.
Uniqueness
N-Boc-(+/-)-3-aminobutene is unique due to the ease of removal of the Boc group under mild acidic conditions, making it highly suitable for applications where selective deprotection is required without affecting other functional groups .
Properties
IUPAC Name |
tert-butyl N-but-3-en-2-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h6-7H,1H2,2-5H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFRIUDSLUQLOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![11-(4-Methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol trifluoromethanesulfonate](/img/structure/B2744001.png)
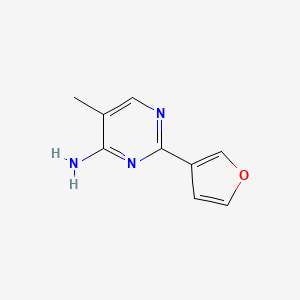
![2-chloro-N'-[(4-chlorophenoxy)acetyl]acetohydrazide](/img/structure/B2744007.png)
![6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2744008.png)
![3-(2-chlorophenyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2744009.png)
![5-[1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2744010.png)
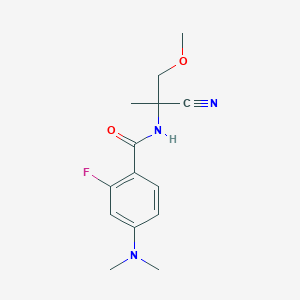
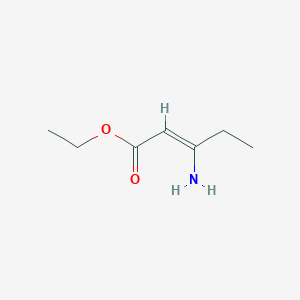
![6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2744014.png)
![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide](/img/structure/B2744015.png)
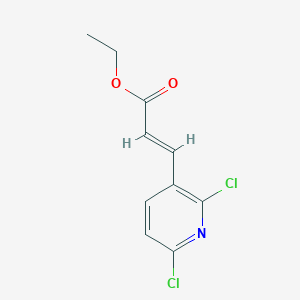

![N-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2744019.png)
